4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-
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Overview
Description
2-(4-fluorophenyl)-N-(3-morpholinopropyl)quinolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a fluorophenyl group, and a morpholinopropyl side chain, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-morpholinopropyl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the morpholinopropyl side chain. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Attachment of the Morpholinopropyl Side Chain: This can be done through a nucleophilic substitution reaction, where the morpholine ring is attached to the propyl chain, which is then linked to the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(3-morpholinopropyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-N-(3-morpholinopropyl)quinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-morpholinopropyl)quinolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the fluorophenyl group and morpholinopropyl side chain can enhance binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-morpholinopropyl)quinolin-4-amine
- 2-(4-bromophenyl)-N-(3-morpholinopropyl)quinolin-4-amine
- 2-(4-methylphenyl)-N-(3-morpholinopropyl)quinolin-4-amine
Uniqueness
Compared to its analogs, 2-(4-fluorophenyl)-N-(3-morpholinopropyl)quinolin-4-amine exhibits unique properties due to the presence of the fluorine atom, which can influence its electronic characteristics and reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various applications.
Properties
CAS No. |
510755-18-7 |
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Molecular Formula |
C22H24FN3O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C22H24FN3O/c23-18-8-6-17(7-9-18)21-16-22(19-4-1-2-5-20(19)25-21)24-10-3-11-26-12-14-27-15-13-26/h1-2,4-9,16H,3,10-15H2,(H,24,25) |
InChI Key |
QARDYXHSMKRXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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